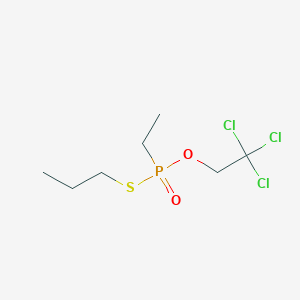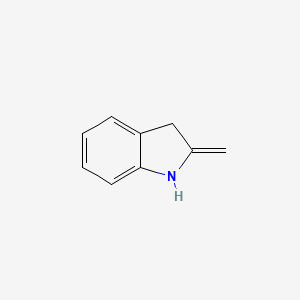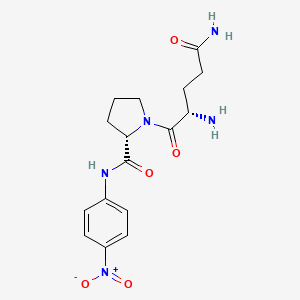
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a glutaminyl group, a nitrophenyl group, and a prolinamide group, which together contribute to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-glutamine, 4-nitroaniline, and L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
化学反応の分析
Types of Reactions
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学的研究の応用
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group plays a crucial role in these interactions, often acting as a key binding moiety. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- L-Argininamide, D-leucyl-L-glutaminyl-N-(4-nitrophenyl)-
- L-Alaninamide, N-acetyl-L-alanyl-L-glutaminyl-N-(4-nitrophenyl)-
- L-Argininamide, N-benzoylglycyl-L-glutaminyl-N-(4-nitrophenyl)-
Uniqueness
L-Glutaminyl-N-(4-nitrophenyl)-L-prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
90145-71-4 |
|---|---|
分子式 |
C16H21N5O5 |
分子量 |
363.37 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H21N5O5/c17-12(7-8-14(18)22)16(24)20-9-1-2-13(20)15(23)19-10-3-5-11(6-4-10)21(25)26/h3-6,12-13H,1-2,7-9,17H2,(H2,18,22)(H,19,23)/t12-,13-/m0/s1 |
InChIキー |
FHLGTCWENYAKMZ-STQMWFEESA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


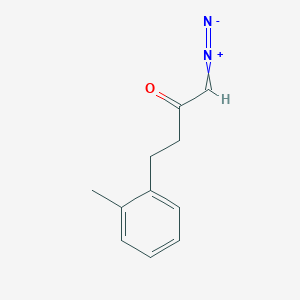
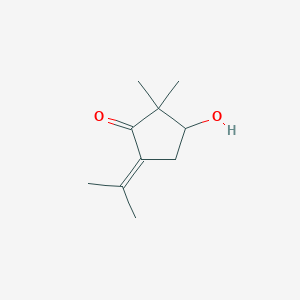
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
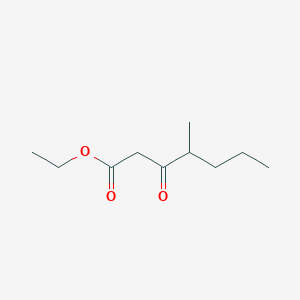
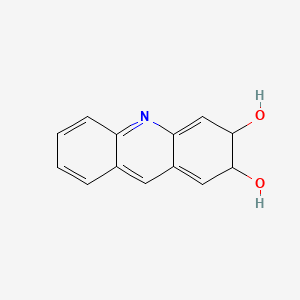
methanone](/img/structure/B14369681.png)


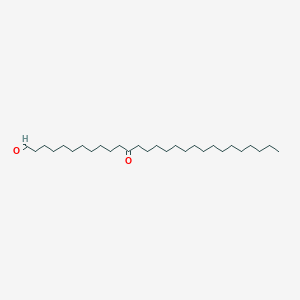
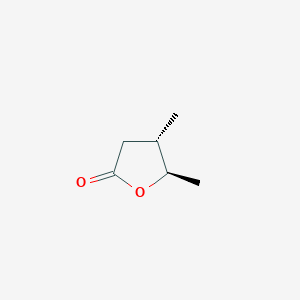
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
